(R)-3-phenylmorpholine
Overview
Description
(R)-3-phenylmorpholine is a chiral compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl group attached to the morpholine ring suggests potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related morpholine derivatives has been explored in various studies. For instance, the direct synthesis of 3-acylindoles through a Rh(III)-catalyzed C-H activation and annulation cascade of N-phenylamidines with α-Cl ketones has been reported . This method demonstrates high regioselectivity and efficiency, which could be relevant for the synthesis of (R)-3-phenylmorpholine derivatives. Additionally, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate has been achieved through photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety, indicating the potential for stereoselective C-C bond formation in the synthesis of (R)-3-phenylmorpholine .
Molecular Structure Analysis
The molecular structure of compounds related to (R)-3-phenylmorpholine can be complex, as seen in the study of rhodium chemistry involving pyrazoles with phenoxyphenyl substituents . The study provides insights into the influence of substituents on the molecular structure, which could be extrapolated to the structural analysis of (R)-3-phenylmorpholine. The use of spectroscopic methods such as IR, 1H, and 13C NMR is crucial for understanding the molecular structure and dynamics of these compounds .
Chemical Reactions Analysis
The reactivity of chiral compounds similar to (R)-3-phenylmorpholine has been investigated, particularly in the context of cyclopalladated imines. For example, the reaction of (R)-1-phenylethyl-benzylidene-amine with Pd(OAc)2 leads to a dinuclear cyclopalladated compound, which further reacts with carbon monoxide to yield various products . This study highlights the potential chemical reactivity of (R)-3-phenylmorpholine in the presence of transition metals and its ability to undergo transformation into valuable compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (R)-3-phenylmorpholine are not detailed in the provided papers, the studies do offer a glimpse into the properties of structurally related compounds. For instance, the optically pure form of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate suggests that (R)-3-phenylmorpholine could also be isolated in an optically active form, which is important for its potential applications in asymmetric synthesis . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the phenyl group and the chiral centers within the morpholine ring.
Scientific Research Applications
-
Scientific Field: General Research
- ®-3-phenylmorpholine is a chemical compound used in scientific research. Its unique structure and properties make it suitable for various applications.
-
Scientific Field: Drug Discovery
- ®-3-phenylmorpholine could potentially be used in drug discovery . The process of drug discovery involves identifying new chemical or biological substances and transforming them into products approved for use by patients .
- The specific methods of application in drug discovery would involve various stages such as target identification, clinical trials, pharmaceutical development, and commercialization .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Catalysis
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Material Science
- ®-3-Phenylmorpholine could potentially be used in material science. The process of material science involves the discovery and design of new materials.
- The specific methods of application in material science would involve various stages such as material synthesis, characterization, and testing.
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Material Science
- ®-3-Phenylmorpholine could potentially be used in material science. The process of material science involves the discovery and design of new materials.
- The specific methods of application in material science would involve various stages such as material synthesis, characterization, and testing.
properties
IUPAC Name |
(3R)-3-phenylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313921 | |
Record name | (3R)-3-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-phenylmorpholine | |
CAS RN |
74572-03-5 | |
Record name | (3R)-3-Phenylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74572-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Phenylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.